An In-depth Technical Guide to 4-Biphenylsulfonic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Biphenylsulfonic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 4-Biphenylsulfonic acid. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Physical Properties
4-Biphenylsulfonic acid, also known as 4-phenylbenzenesulfonic acid, is an organic compound characterized by a biphenyl group functionalized with a sulfonic acid moiety. It is a white to off-white solid that is soluble in water.[1][2][3]
Table 1: Physicochemical Properties of 4-Biphenylsulfonic Acid
| Property | Value | Source |
| CAS Number | 2113-68-0 | [4][5] |
| Molecular Formula | C₁₂H₁₀O₃S | [4][5] |
| Molecular Weight | 234.27 g/mol | [6] |
| Melting Point | 135-138 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [2][3] |
| Predicted Density | 1.319 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -0.61 ± 0.50 | [3] |
| InChIKey | XDTYUYVIGLIFCW-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | [6] |
Chemical Structure
The structure of 4-Biphenylsulfonic acid consists of two phenyl rings directly linked, forming a biphenyl core. A sulfonic acid group (-SO₃H) is attached to the 4-position of one of the phenyl rings. The presence of both the hydrophobic biphenyl group and the hydrophilic sulfonic acid group gives the molecule amphiphilic properties.
A logical workflow for the structural elucidation and characterization of 4-Biphenylsulfonic acid is presented below.
Figure 1. Characterization Workflow
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 4-Biphenylsulfonic acid.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl rings. |
| ¹³C NMR | Resonances for the twelve carbon atoms of the biphenyl scaffold, including the carbon attached to the sulfonic acid group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the sulfonic acid, S=O stretching, and C-H and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (234.27 m/z).[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 4-Biphenylsulfonic acid are provided below. These are representative methods based on standard organic chemistry techniques.
Synthesis of 4-Biphenylsulfonic Acid by Sulfonation of Biphenyl
A plausible synthetic route to 4-Biphenylsulfonic acid is the direct sulfonation of biphenyl.
Figure 2. Synthesis via Sulfonation
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (1 equivalent).
-
Reagent Addition: Slowly add concentrated sulfuric acid (excess) to the flask while stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol-water mixture) to obtain pure 4-Biphenylsulfonic acid.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Biphenylsulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. A proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both the ¹H and ¹³C spectra to confirm the structure of the biphenyl rings and the position of the sulfonic acid group.
Characterization by Infrared (IR) Spectroscopy
FTIR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample using a suitable technique. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 4-Biphenylsulfonic acid, such as the broad O-H stretch of the sulfonic acid, the strong S=O stretches, and the aromatic C-H and C=C stretches.
Characterization by Mass Spectrometry (MS)
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules like sulfonic acids.
-
Mass Analysis: Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Determination of pKa by Potentiometric Titration
Potentiometric Titration Protocol:
-
Sample Preparation: Accurately weigh a known amount of 4-Biphenylsulfonic acid and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a strong acid like 4-Biphenylsulfonic acid, the initial pH will be very low, and the equivalence point will be sharp.
Conclusion
This technical guide has detailed the key chemical properties, structural features, and analytical characterization methods for 4-Biphenylsulfonic acid. The provided tables and experimental protocols offer a practical resource for scientists and researchers working with this compound. Adherence to these methodologies will ensure the accurate identification, purity assessment, and utilization of 4-Biphenylsulfonic acid in various scientific applications.
References
- 1. 4-BIPHENYLSULFONIC ACID | 2113-68-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1,1'-Biphenyl)-4-sulfonic acid | C12H10O3S | CID 16673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. hmdb.ca [hmdb.ca]
